molecular formula C32H45N5O3S B564678 Desthiazolylmethyloxycarbonyl Ritonavir-d6 CAS No. 1217772-02-5

Desthiazolylmethyloxycarbonyl Ritonavir-d6

Cat. No.: B564678
CAS No.: 1217772-02-5
M. Wt: 585.841
InChI Key: IQKWCORIMSRQGZ-YQNDCQBISA-N
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Description

Contextualizing Desthiazolylmethyloxycarbonyl Ritonavir (B1064) as a Key Analog and Metabolite of Ritonavir

Desthiazolylmethyloxycarbonyl Ritonavir is recognized in scientific literature as a metabolite of Ritonavir, an antiretroviral drug used in the treatment of HIV/AIDS. scbt.cominvivochem.comallgenbio.commedchemexpress.com The formation of this metabolite involves the removal of the thiazole (B1198619) moiety from the carbamate (B1207046) section of the parent Ritonavir molecule. invivochem.cominvivochem.com

Beyond its role as a metabolite, Desthiazolylmethyloxycarbonyl Ritonavir serves as a crucial research analog for studying the mechanism of action of Ritonavir. tandfonline.com Specifically, it is used as a probe to investigate the interactions between Ritonavir and drug-metabolizing enzymes, most notably Cytochrome P450 3A4 (CYP3A4). nih.govresearchgate.net Ritonavir is a potent inhibitor of CYP3A4, a property that is clinically leveraged to "boost" the plasma concentrations of other co-administered HIV drugs. guidechem.compsu.edu

By studying an analog like Desthiazolylmethyloxycarbonyl Ritonavir, which lacks the entire thiazole head group, researchers can decipher the specific contribution of this chemical group to the binding and inhibition of CYP3A4. tandfonline.comnih.gov Studies have shown that while this analog is missing the key thiazole group, it still binds to the active site of CYP3A4, albeit with different characteristics compared to the parent drug. nih.gov This comparative analysis provides valuable structural and functional insights into the inhibitory mechanism of Ritonavir, aiding in the understanding of drug-drug interactions. tandfonline.comnih.gov

FeatureRitonavirDesthiazolylmethyloxycarbonyl Ritonavir
Classification HIV Protease InhibitorMetabolite and Analog of Ritonavir
Key Structural Moiety Contains an isopropyl-thiazole end groupLacks the thiazole head group
Primary Research Use Antiretroviral therapeutic agentResearch tool to study CYP3A4 inhibition
Interaction with CYP3A4 Potent, irreversible inhibitorReversible, weaker binder

Significance of Deuterium (B1214612) Labeling (-d6) in Investigating Biochemical Processes

The "-d6" in Desthiazolylmethyloxycarbonyl Ritonavir-d6 (B1140323) indicates that six hydrogen atoms in the molecule have been replaced by deuterium, a stable, heavy isotope of hydrogen. pharmaffiliates.com This isotopic labeling is a powerful tool in scientific research and does not significantly alter the compound's chemical properties, but provides a distinct mass signature. musechem.com

One of the primary applications of deuterium labeling is in quantitative analysis using mass spectrometry. clearsynth.com Deuterated compounds like this one are frequently used as internal standards in liquid chromatography-mass spectrometry (LC-MS/MS) assays. nih.govcerilliant.com When analyzing complex biological samples (e.g., plasma or tissue), an internal standard is added in a known quantity to correct for variations in sample processing and instrument response. clearsynth.comscispace.com Because the deuterated standard is chemically almost identical to the non-deuterated analyte, it behaves similarly during extraction and ionization, but its higher mass allows it to be distinguished by the mass spectrometer. This leads to highly accurate and precise quantification of the target compound. musechem.comclearsynth.com

Furthermore, deuterium labeling is instrumental in drug metabolism and pharmacokinetic (DMPK) studies. symeres.comnih.govresearchgate.net The substitution of hydrogen with deuterium can affect the rate at which a molecule is metabolized by enzymes. This is due to the "kinetic isotope effect," where the stronger carbon-deuterium bond is broken more slowly than a carbon-hydrogen bond. musechem.comsymeres.com Researchers can exploit this effect to:

Trace metabolic pathways and identify sites of metabolism on a drug molecule. symeres.com

Potentially slow down a drug's metabolism, which can alter its pharmacokinetic profile, such as extending its half-life. nih.govnih.gov

Investigate the formation of reactive metabolites. nih.gov

Application of Deuterium LabelingDescriptionScientific Advantage
Internal Standard Used as a reference compound in quantitative mass spectrometry. cerilliant.comImproves accuracy, precision, and reliability of analytical measurements by correcting for matrix effects and procedural variability. clearsynth.comnih.gov
Metabolic Profiling Helps in tracing the fate of a drug in a biological system. symeres.comAllows for the identification of metabolites and elucidation of metabolic pathways. musechem.com
Kinetic Isotope Effect Studies The C-D bond is stronger than the C-H bond, slowing metabolic reactions at the site of deuteration. musechem.comCan be used to investigate reaction mechanisms and modulate a drug's pharmacokinetic properties, potentially reducing clearance rates. symeres.comnih.govresearchgate.net

Overview of Research Trajectories for Modified Protease Inhibitor Analogs

The development of modified protease inhibitor analogs is a cornerstone of research in virology and oncology. numberanalytics.comnih.gov This field is driven by the need to overcome challenges such as drug resistance, improve efficacy, and reduce side effects. mdpi.com Research trajectories for these modified analogs generally follow several key paths.

First, structure-based drug design is a primary strategy. numberanalytics.com Researchers use techniques like X-ray crystallography to understand how an inhibitor binds to the active site of its target protease. nih.gov This knowledge allows for the rational design of new analogs with modified side chains or backbones to enhance binding affinity and specificity. numberanalytics.commdpi.com The goal is to create inhibitors that fit more tightly into the protease's active site, making them more potent and less susceptible to resistance mutations.

A second major trajectory involves creating analogs with improved pharmacokinetic properties and resistance profiles. nih.gov The first generation of HIV protease inhibitors often had issues with rapid metabolism and the emergence of resistant viral strains. nih.gov Subsequent research has focused on developing second and third-generation inhibitors, such as darunavir, that are effective against a broader range of resistant viruses. nih.gov This often involves creating non-peptidyl inhibitors or molecules that target novel aspects of protease function, such as the dimerization process essential for its activity. nih.gov

Finally, research is exploring novel mechanisms of inhibition beyond simply blocking the active site. nih.gov This includes the development of allosteric inhibitors that bind to a different site on the protease, changing its shape and rendering it inactive. nih.gov Another approach is the creation of covalent inhibitors that form a permanent bond with the protease, leading to irreversible inactivation. nih.govacs.org These advanced strategies aim to create more durable and highly selective therapeutic agents for a variety of diseases. numberanalytics.comnih.gov

Properties

IUPAC Name

(2S)-N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]-2-[[[2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-1,3-thiazol-4-yl]methyl-methylcarbamoyl]amino]-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H45N5O3S/c1-21(2)29(36-32(40)37(5)19-26-20-41-31(35-26)22(3)4)30(39)34-25(16-23-12-8-6-9-13-23)18-28(38)27(33)17-24-14-10-7-11-15-24/h6-15,20-22,25,27-29,38H,16-19,33H2,1-5H3,(H,34,39)(H,36,40)/t25-,27-,28-,29-/m0/s1/i3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKWCORIMSRQGZ-YQNDCQBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)N)O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H45N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies and Isotopic Incorporation for Desthiazolylmethyloxycarbonyl Ritonavir D6

Targeted Chemical Synthesis of Desthiazolylmethyloxycarbonyl Ritonavir (B1064) Core Structure

The synthesis of the core structure of Desthiazolylmethyloxycarbonyl Ritonavir is analogous to the synthesis of Ritonavir itself, which is a complex process involving the coupling of key chiral building blocks. nih.govgoogle.com The general strategy involves the preparation of two primary fragments that are later joined to form the main backbone of the molecule. nih.gov

One of the key intermediates is a diamino alcohol core, specifically (2S,3S,5S)-5-amino-2-amino-3-hydroxy-1,6-diphenylhexane. The synthesis of this core has been optimized for diastereoselectivity. acs.org A common route starts from materials like D-phenylalanine, L-phenylalanine, or DL-phenylalanine. google.com The synthesis proceeds through steps including N,O-benzylation, cyanidation, a Grignard reaction, and reduction to produce a protected diamino alcohol. google.com Subsequent deprotection steps yield the required diamino alcohol core. google.comacs.org

The second major fragment is typically a carboxylic acid derivative, such as (S)-2-(3-((2-Isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoic acid. chemicalbook.com The final step in forming the Ritonavir backbone is the amide coupling of these two fragments. This is often achieved using a condensing agent like N,N'-diisopropylcarbodiimide (DIC) in a suitable solvent. chemicalbook.com

The "Desthiazolylmethyloxycarbonyl" designation indicates that this specific molecule is a metabolite of Ritonavir. medchemexpress.com Its synthesis would involve either a modification of the final Ritonavir molecule or the use of a precursor that lacks the thiazolylmethyloxycarbonyl group during the coupling stage.

Precision Deuteration Methodologies for Stable Isotope Labeling (-d6)

The introduction of six deuterium (B1214612) atoms (-d6) into the Ritonavir structure requires highly selective and efficient chemical methods to ensure high isotopic enrichment at specific molecular positions. pharmafocusasia.com The goal is to replace C-H bonds with C-D bonds, which are stronger and can alter the molecule's metabolic profile, a phenomenon known as the kinetic isotope effect. pharmafocusasia.com While the precise location of the six deuterium atoms in this specific standard is proprietary, general methodologies for such precision labeling are well-established.

Common strategies for deuterium incorporation include:

Base-Mediated Hydrogen-Deuterium Exchange : This cost-effective method uses a base to abstract an acidic proton, which is then replaced by a deuteron (B1233211) from a deuterium source like deuterated dimethyl sulfoxide (B87167) (DMSO-d6). nih.govacs.org This technique is particularly effective for introducing deuterium into specific positions without requiring complex catalysts. acs.org

Transition Metal-Catalyzed Isotope Exchange : Catalysts based on iridium, palladium, or ruthenium are widely used for hydrogen isotope exchange (HIE). snnu.edu.cnscielo.org.mx These catalysts can activate otherwise unreactive C-H bonds, allowing for direct replacement with deuterium from sources like deuterium gas (D₂) or heavy water (D₂O). snnu.edu.cnresearchgate.net Iridium-based systems, such as Crabtree's catalyst, are particularly versatile for this purpose. snnu.edu.cn

Reduction with Deuterated Reagents : Functional groups can be reduced using deuterated reducing agents. For instance, ketones or nitriles can be reduced with sodium borodeuteride (NaBD₄) to introduce deuterium atoms with high precision and isotopic incorporation. acs.org

These methods can be applied at various stages of the synthesis to produce the final deuterated compound with the desired labeling pattern. pharmafocusasia.com

The mechanism of deuterium incorporation is dependent on the chosen methodology.

In base-mediated deuteration , the reaction is typically initiated by the abstraction of the most acidic proton from the substrate by a strong base. acs.org The resulting anion then captures a deuteron from the deuterated solvent (e.g., DMSO-d6), leading to the incorporation of deuterium. nih.govacs.org The electronic properties of the substrate play a significant role in determining the position and extent of deuteration. acs.org

In transition metal-catalyzed HIE , the mechanism involves the oxidative addition of a C-H bond to the metal center. snnu.edu.cn This is followed by reductive elimination, which can release either the original hydrogen or a deuterium atom obtained from the deuterium source (e.g., D₂ gas). Repetition of this cycle allows for high levels of deuterium incorporation at specific sites, often directed by a functional group on the substrate. snnu.edu.cn

For reductions using deuterated reagents like NaBD₄, the mechanism involves the transfer of a deuteride (B1239839) ion (D⁻) to an electrophilic center, such as the carbonyl carbon of a ketone. acs.org This process is often highly stereoselective and provides a direct and irreversible method for incorporating deuterium.

Confirming the success of deuteration and quantifying the level of isotopic enrichment are critical quality control steps. This is accomplished using a combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy provides information on the exact location of the deuterium labels within the molecule. nih.gov

¹H NMR : In the proton NMR spectrum of the deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will disappear or show a significant reduction in intensity. nih.gov

²H NMR : A deuterium NMR spectrum will show signals at the chemical shifts corresponding to the positions where deuterium has been incorporated.

¹³C NMR : The carbon atoms bonded to deuterium will exhibit a characteristic splitting pattern and a shift in their resonance compared to carbons bonded to hydrogen.

Together, these techniques provide a comprehensive assessment of the structural integrity and isotopic enrichment of the final product. rsc.org

Table 1: Analytical Techniques for Isotopic Purity and Enrichment Assessment

Technique Information Provided Key Advantages
High-Resolution Mass Spectrometry (HR-MS) Determines overall isotopic enrichment, calculates percentage of deuteration, and shows the distribution of different isotopologues. rsc.orgresearchgate.net High sensitivity and accuracy in measuring mass differences; can quantify mixtures of isotopologues. almacgroup.com
Nuclear Magnetic Resonance (¹H NMR) Confirms the location of deuterium by observing the disappearance or reduction of specific proton signals. nih.govnih.gov Provides precise structural information and verifies the site-specificity of the labeling. rsc.org
Nuclear Magnetic Resonance (²H NMR) Directly detects the presence and chemical environment of the incorporated deuterium atoms. Unambiguously confirms the presence of deuterium at specific molecular positions.

Synthesis of Related Deuterated Ritonavir Analogs for Comparative Studies

The synthesis of other deuterated analogs of Ritonavir and related compounds is crucial for various research applications, including their use as internal standards and for studying the kinetic isotope effect to improve drug properties. nih.govacs.org For instance, Ritonavir-d8 and Lopinavir-d8 have also been synthesized and are used as internal standards in quantitative mass spectrometry-based assays. nih.gov

The synthesis of these analogs follows similar principles of targeted deuteration. nih.gov For example, a deuterated version of nirmatrelvir (B3392351) was synthesized using sodium borodeuteride to introduce deuterium at a primary metabolic site, which resulted in a three-fold improvement in its stability against human microsomes. acs.org Similarly, deuterated analogs of the HIV protease inhibitor atazanavir (B138) have been developed to enhance its pharmacokinetic profile. acs.org

These comparative studies, where different numbers of deuterium atoms are placed at various metabolically vulnerable sites, help researchers understand structure-activity relationships and optimize the design of next-generation therapeutics with improved metabolic stability. nih.govnih.gov

Enzymatic Interactions and Mechanistic Biochemistry of Desthiazolylmethyloxycarbonyl Ritonavir D6

In Vitro Characterization of Cytochrome P450 3A4 (CYP3A4) Interactions

CYP3A4 is a crucial enzyme in drug metabolism, and its interaction with inhibitors like Ritonavir (B1064) is of significant clinical importance. nih.gov The inhibitory effect of Ritonavir and its analogs on CYP3A4 is a key factor in its use as a pharmacokinetic enhancer, or "booster," for other drugs. nih.gov

Substrate Binding and Ligand Association Kinetics

Studies on Ritonavir analogs have shed light on the structural determinants of CYP3A4 binding. The binding of these ligands to the enzyme's active site is a complex process that can involve multiple steps and conformational changes. For instance, the association kinetics of Ritonavir with CYP3A4 have been described as atypical and V-shaped, suggesting the existence of a peripheral docking site before the molecule moves into the active site cavity. nih.gov

The affinity of these compounds for CYP3A4 is high. For example, an imidazole-containing Ritonavir analog, GS1, binds to CYP3A4 with a high affinity (Ks of 22 nM) and a fast association rate (kfast of 1.9 s−1). nih.gov Another analog, GS7, which has a propyl side group instead of a phenyl group, also demonstrates high affinity with a Ks of 40 nM. nih.gov These findings highlight that while the core structure is important, specific side groups significantly contribute to the binding affinity.

Modulatory Effects on Enzyme Activity and Inhibition Potency

Ritonavir is recognized as a potent mechanism-based inactivator of CYP3A4, meaning it irreversibly blocks the enzyme's activity. nih.gov The IC50 value for Ritonavir's inhibition of CYP3A4 is approximately 0.015 µM. nih.gov This potent inhibition is a result of a combination of factors, including tight binding and, in the case of Ritonavir itself, the formation of a metabolic-intermediate complex (MIC) with the heme group of the enzyme. nih.gov

The inhibitory potency of Ritonavir analogs is influenced by their structural features. For example, the imidazole-containing analog GS1 is a potent inhibitor of CYP3A4's activity, with an IC50 of 280 nM. nih.gov The removal or modification of specific structural elements can drastically alter the inhibitory capacity, underscoring the fine-tuned nature of the enzyme-ligand interaction.

CompoundK_s (nM)k_fast (s⁻¹)IC_50 (nM)
GS1221.9280
GS740-> GS3 & Ritonavir
Ritonavir --15
Cobicistat --32

Comparative Analysis with Ritonavir and Other Protease Inhibitor Analogs

To understand the specific contributions of different parts of the Ritonavir molecule to its interaction with CYP3A4, researchers have synthesized and studied various analogs.

Role of Deuterium (B1214612) Substitution in Modulating Enzyme-Ligand Dynamics

The substitution of hydrogen with deuterium, a heavier isotope, can affect the metabolic stability and pharmacokinetic properties of a drug. medchemexpress.com This is known as the kinetic isotope effect. In the context of CYP-mediated metabolism, deuteration can lead to "metabolic switching," where the enzyme metabolizes a different part of the molecule due to the strengthened C-D bond compared to a C-H bond. nih.gov

Investigations into Potential Covalent Adduct Formation with Enzymes

Covalent inhibition involves the formation of a stable, covalent bond between an inhibitor and its target enzyme. nih.gov This type of inhibition is often irreversible and can lead to a prolonged duration of action. nih.gov While Ritonavir is considered a mechanism-based inactivator, the precise mechanism, including the potential for covalent adduct formation, is still a subject of investigation. nih.gov

Application in Metabolic Pathway Elucidation and Isotope Effect Studies

Tracing Metabolic Transformations Using Deuterium-Labeled Analogs

Deuterium-labeled analogs, such as Ritonavir-d6 (B1140323), are instrumental in metabolic studies. Because deuterium (B1214612) (²H) has a greater atomic mass than hydrogen (¹H), the carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond. juniperpublishers.comnih.gov This difference, while not altering the fundamental chemical properties or pharmacological profile of the molecule, allows for precise tracking and can influence the rate of metabolic reactions. juniperpublishers.comresearchgate.net

The metabolism of Ritonavir (B1064) is complex, involving multiple biotransformation pathways primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 and to a lesser degree, CYP2D6. pnas.orgnih.govencyclopedia.pub These pathways include hydroxylation, N-demethylation, and cleavage of the terminal thiazole (B1198619) groups. nih.gov

The use of Ritonavir-d6 has been pivotal in confirming and identifying novel metabolites. In a metabolomic study designed to explore the bioactivation pathways of Ritonavir, Ritonavir-d6 was used to clarify the structures of newly discovered metabolites. nih.gov Researchers were able to identify 26 metabolites in total, 13 of which were novel, including glycine (B1666218) and N-acetylcysteine conjugated products. nih.govnih.gov The deuterium label serves as a distinct mass signature in mass spectrometry analysis, making it easier to distinguish drug-related metabolites from endogenous molecules and to deduce the structural changes that have occurred. For instance, when Ritonavir-d6 was incubated with human liver microsomes (HLM), the resulting deuterated metabolite M13-D6 was detected, confirming the loss of a 2-methylpropanethioamide-D6 moiety from the isopropylthiazole-D6 part of the molecule. nih.gov This confirmed that the modification occurred at the deuterated section of the parent compound.

Table 1: Major Metabolic Pathways of Ritonavir

Metabolic Pathway Key Enzymes Description
Oxidative Metabolism CYP3A4, CYP3A5, CYP2D6 Includes hydroxylation of the isopropyl side chain and N-demethylation. pnas.orgnih.govencyclopedia.pubnih.gov
Thiazole Group Cleavage CYP3A4 Involves the oxidation and cleavage of the terminal isopropyl-thiazole group. pnas.orgnih.gov
Conjugation N/A Formation of glycine and N-acetylcysteine conjugated metabolites. nih.govnih.gov

This table is interactive. You can sort and filter the data.

Pinpointing the exact sites of enzymatic cleavage is crucial for understanding a drug's metabolic profile. The metabolism of Ritonavir by CYP3A4 involves cleaving the terminal thiazole or isopropyl-thiazole groups, leading to the formation of metabolites like Desthiazolylmethyloxycarbonyl Ritonavir. encyclopedia.pubnih.govmedchemexpress.com The use of Ritonavir-d6, where the deuterium atoms are typically placed on the isopropylthiazole group, allows researchers to precisely follow the fate of this specific moiety. nih.gov

When a metabolite is identified containing the d6 label, it confirms that the deuterated part of the molecule has been retained. Conversely, the identification of a non-deuterated core structure alongside a separate, deuterated fragment provides direct evidence of cleavage at that site. Studies using human liver and enterocyte microsomes have shown that both CYP3A4 and CYP3A5 can metabolize Ritonavir, yielding similar profiles, underscoring the importance of these enzymes in its biotransformation. nih.gov The specific labeling in Ritonavir-d6 helps confirm that CYP3A is involved in multiple bioactivation pathways, including those leading to cleavage. nih.gov

Deuterium Kinetic Isotope Effects (DKIE) in Enzyme-Mediated Reactions

The stronger C-D bond compared to the C-H bond can lead to a slower rate of reaction if this bond is broken in the rate-determining step of a metabolic process. This phenomenon is known as the Deuterium Kinetic Isotope Effect (DKIE). juniperpublishers.comnih.gov

The DKIE is quantified as the ratio of the reaction rate for the non-deuterated compound (kH) to the rate for the deuterated compound (kD). A significant DKIE (typically kH/kD > 2) indicates that the C-H bond cleavage is involved in the slowest step of the reaction. youtube.com The magnitude of the isotope effect can vary depending on the specific enzyme and reaction mechanism. nih.gov For cytochrome P450-mediated reactions, the observation of a DKIE provides strong evidence that C-H bond abstraction is a key part of the catalytic cycle for that substrate. nih.gov While specific DKIE values for Desthiazolylmethyloxycarbonyl Ritonavir-d6 are not detailed in the provided search results, the principles are well-established in drug metabolism studies. nih.gov

Observing a significant DKIE in the metabolism of Ritonavir-d6 to form its various metabolites would imply that the cleavage of a C-H bond on the isopropylthiazole group is a rate-determining step. nih.gov This information is invaluable for medicinal chemists, as it identifies a "metabolic soft spot" on the molecule. By strategically replacing hydrogens at such spots with deuterium, it is possible to slow down metabolism, a technique known as "metabolic switching" or creating a "deuterated drug." juniperpublishers.comnih.gov This can lead to an improved pharmacokinetic profile, such as a longer half-life or reduced formation of a toxic metabolite. juniperpublishers.comnih.gov The lack of an observed isotope effect, however, would suggest that C-H bond breaking is not the rate-limiting step, and that other processes, such as product release from the enzyme, may be slower. nih.gov

Differential Metabolic Stability Studies with Deuterated vs. Non-Deuterated Forms

Comparing the metabolic stability of deuterated and non-deuterated versions of a drug is a direct application of the DKIE. These studies provide insight into the potential for developing more robust drug candidates.

Selective deuteration can significantly enhance a drug's metabolic stability by slowing the rate of metabolism at the site of deuterium substitution. juniperpublishers.comresearchgate.net This leads to a reduced rate of systemic clearance and an increased biological half-life. juniperpublishers.com Studies on other drugs, such as a deuterated analog of ivacaftor, have demonstrated that precision deuteration can lead to markedly enhanced metabolic stability in vitro and a differentiated pharmacokinetic profile in vivo. researchgate.net

For a compound like Ritonavir, which is subject to extensive metabolism by CYP3A4, creating a deuterated version like Ritonavir-d6 could potentially slow its breakdown. nih.govnih.gov This would be reflected in in vitro studies using human liver microsomes, where the rate of disappearance of Ritonavir-d6 would be slower than that of non-deuterated Ritonavir. juniperpublishers.com This increased stability could translate to higher plasma concentrations and a longer duration of action, which is a key principle behind the development of many deuterated drugs. nih.gov The study of this compound and its formation from Ritonavir-d6 is a clear example of the research undertaken to understand these precise metabolic vulnerabilities.

Table 2: Potential Effects of Deuteration on Drug Metabolism

Effect Description Implication for Ritonavir-d6
Increased Metabolic Stability Slower rate of metabolism due to the stronger C-D bond (DKIE). juniperpublishers.com The formation of metabolites from the deuterated isopropylthiazole group may be slowed.
Longer Half-Life Reduced systemic clearance leads to longer persistence in the body. juniperpublishers.comnih.gov Potentially allows for maintaining therapeutic concentrations for a longer period.
Metabolic Shunting Metabolism may shift to other, non-deuterated sites on the molecule. juniperpublishers.comresearchgate.net Could alter the ratio of different Ritonavir metabolites formed.

| Reduced Toxic Metabolites | If a toxic metabolite is formed via cleavage of a C-H bond, deuteration can reduce its formation. nih.gov | Could potentially improve the safety profile by decreasing the rate of formation of any reactive intermediates. |

This table is interactive. You can sort and filter the data.

Advanced Analytical Methodologies Utilizing Desthiazolylmethyloxycarbonyl Ritonavir D6

Mass Spectrometry (MS) Applications in Quantitative Analysis

Mass spectrometry has become an indispensable technique for the quantitative analysis of pharmaceuticals and their metabolites. In this context, Desthiazolylmethyloxycarbonyl Ritonavir-d6 (B1140323) plays a significant role, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

LC-MS/MS-based metabolomic approaches are increasingly used to investigate the metabolic pathways of drugs. nih.gov These methods allow for the comprehensive analysis of metabolites in biological samples, such as plasma and urine. nih.govfrontiersin.org In the study of HIV/AIDS patients undergoing highly active antiretroviral therapy (HAART), LC-MS/MS has been employed to analyze plasma samples to identify potential biomarkers and understand metabolic changes before and after treatment. frontiersin.org The development of these assays involves separating metabolites using liquid chromatography and then detecting and identifying them with tandem mass spectrometry. frontiersin.org

The use of stable isotope-labeled compounds, such as deuterated analytes, is a key strategy in these metabolomic studies. nih.gov By comparing the metabolic profiles of samples from individuals administered the unlabeled drug versus the labeled drug, researchers can more easily identify drug-related metabolites against the complex background of endogenous molecules. nih.gov This approach, facilitated by the distinct mass signature of the deuterated compound, enhances the accuracy of metabolite identification.

Table 1: Key Aspects of LC-MS/MS in Metabolite Profiling

FeatureDescription
Principle Separation of metabolites by LC followed by detection and identification using MS/MS.
Application Identification of drug metabolites in biological fluids to understand metabolic pathways. nih.gov
Advantage High sensitivity and selectivity for complex matrices.
Role of Deuterated Analogs Serve as tracers to distinguish drug metabolites from endogenous compounds. nih.gov

Desthiazolylmethyloxycarbonyl Ritonavir-d6 is particularly valuable as an internal standard (IS) in the bioanalytical quantification of Ritonavir (B1064) and its related compounds. nih.gov An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added in a known quantity to samples, calibrators, and quality controls. It is used to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the quantitative results.

In LC-MS/MS methods, a stable isotope-labeled internal standard like this compound is considered the gold standard. This is because it co-elutes with the unlabeled analyte during chromatography and exhibits similar ionization efficiency in the mass spectrometer's ion source. However, due to its higher mass, it can be distinguished from the analyte by the mass spectrometer.

For instance, in a method for the analysis of lopinavir (B192967) and ritonavir in human hair, ritonavir-d6 was used as the internal standard for both analytes. nih.gov The multiple reaction monitoring (MRM) mode was set to specific mass-to-charge ratio (m/z) transitions for ritonavir (721.3 > 140.1) and ritonavir-d6 (727.2 > 302.2), allowing for their simultaneous and independent quantification. nih.gov The use of a stable isotope-labeled internal standard helps to ensure the reliability and robustness of the bioanalytical method.

Table 2: MRM Transitions for Ritonavir and Ritonavir-d6

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Ritonavir721.3140.1 nih.gov
Ritonavir-d6727.2302.2 nih.gov

Chromatographic Techniques for Separation and Characterization

Chromatographic techniques are fundamental to the separation and characterization of this compound and its non-deuterated counterpart from complex mixtures.

Both HPLC and UPLC are powerful techniques used to separate components of a mixture. UPLC, a more recent innovation, utilizes smaller particle sizes in the stationary phase and higher pressures, resulting in faster analysis times and improved resolution compared to traditional HPLC.

Methods have been developed using UPLC for the analysis of Ritonavir and its impurities. researchgate.netresearchgate.net For example, a gradient UPLC method was developed and validated for the determination of process-related impurities and degradation products of lopinavir and ritonavir. researchgate.net This method demonstrated good separation of the main compounds from their potential impurities and degradants. researchgate.net

In a study focused on the forced degradation of Ritonavir, a UPLC method was developed using a Cosmosil –C18 column with a gradient elution system of methanol (B129727) and water. researchgate.net The method was shown to be effective in separating Ritonavir from its degradation products with a retention time of 5.1 minutes. researchgate.net While these studies focus on the non-deuterated Ritonavir, the principles and methodologies are directly applicable to its deuterated analogs like this compound, which would exhibit very similar chromatographic behavior.

Table 3: Example UPLC Method Parameters for Ritonavir Analysis

ParameterSpecification
Column Cosmosil –C18 (100 mm x 2.1 ID) 10µ researchgate.net
Mobile Phase Gradient of Methanol and Water researchgate.net
Flow Rate 0.8 mL/min researchgate.net
Detection UV at 239 nm researchgate.net
Retention Time 5.1 minutes researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of Deuterated Analogs

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of molecules. In the context of deuterated compounds like this compound, NMR is crucial for confirming the position and extent of deuterium (B1214612) incorporation.

While specific NMR data for this compound is not publicly available, the principles of NMR crystallography have been applied to study the polymorphic forms of Ritonavir. nih.gov By comparing experimental solid-state 13C CP/MAS NMR spectra with theoretical calculations (GIPAW), researchers were able to refine the crystal structures of Ritonavir polymorphs. nih.gov This approach highlights the capability of NMR to provide detailed structural information at the atomic level. nih.gov

For a deuterated analog, ¹H NMR would show the absence of signals at the positions where deuterium atoms have replaced protons. Furthermore, ²H (Deuterium) NMR could be used to directly observe the deuterium nuclei, confirming their presence and chemical environment. 13C NMR would also show characteristic changes in the signals of carbon atoms bonded to deuterium due to the coupling between the two nuclei and the isotopic effect on the chemical shift. These NMR techniques are essential for the quality control and characterization of stable isotope-labeled compounds used in quantitative bioanalysis.

Structural Biology and Computational Modeling of Desthiazolylmethyloxycarbonyl Ritonavir D6 Binding

Crystallographic Studies of Enzyme-Ritonavir Complex

X-ray crystallography has been a pivotal technique in elucidating the three-dimensional structure of Ritonavir (B1064) and its analogs when bound to their target enzymes. numberanalytics.com These structural snapshots reveal the precise binding modes and interactions that are essential for inhibitor design. researchgate.netnih.gov

Crystallographic studies of Ritonavir complexed with HIV-1 protease show that the inhibitor binds at the interface between the two symmetric monomers of the enzyme. chemrxiv.org The binding site is located within a highly flexible region, where the enzyme's "flaps" close over the bound inhibitor, securing it in the active site. chemrxiv.org

Key interactions observed in the Ritonavir-HIV protease complex include:

Hydrogen Bonds: The inhibitor forms multiple hydrogen bonds with the backbone atoms of the protease's active site residues. Molecular dynamics simulations have identified between six and seven significant hydrogen bonds in the Ritonavir-protease complex. nih.govnih.gov

Hydrophobic Interactions: The phenyl and thiazole (B1198619) rings of Ritonavir engage in extensive hydrophobic and van der Waals interactions with nonpolar residues in the active site. tandfonline.com For instance, the two isoleucine residues at positions 84 and 184 make significant contact with the inhibitor. researchgate.net

Water-Mediated Interactions: A conserved water molecule, often referred to as the "flap water," plays a crucial role in mediating hydrogen bonds between the inhibitor and the flexible flap regions of the protease.

Studies on Ritonavir analogs bound to CYP3A4 reveal that the pyridine (B92270) nitrogen of the inhibitor coordinates with the heme iron of the enzyme, a characteristic of type II ligands. nih.gov The specific orientation and interactions are influenced by the side groups of the analog.

Table 1: Key Interacting Residues in Ritonavir-Enzyme Complexes

Enzyme Target Interacting Residues Type of Interaction Reference
HIV-1 Protease Asp25, Gly27, Asp29, Asp30 Hydrogen Bonding nih.govnih.gov
Ile84, Val82, Ile50 Hydrophobic Contact researchgate.net
CYP3A4 Ser119, Phe304 Hydrogen Bonding, Displacement nih.gov
Heme Iron Coordination nih.govnih.gov

| SARS-CoV-2 Mpro | H41, M49, N142, E166, Q189 | Hydrogen Bonding, Hydrophobic | researchgate.net |

The binding of Ritonavir and its analogs is not a simple lock-and-key mechanism; it induces significant conformational changes in the target enzyme. biorxiv.org

Enzyme Flexibility: Upon binding to HIV-1 protease, the inhibitor causes the flexible flap regions (residues 39-57) to close down over the active site. chemrxiv.orgnih.gov This induced-fit mechanism is critical for the tight binding and inhibitory action of the drug.

Structural Reorganization: In studies with CYP3A4, the binding of different Ritonavir analogs can cause varied structural distortions in the I-helix of the enzyme. nih.gov For example, analogs with smaller side groups may allow for different conformations and interactions within the active site compared to the bulkier parent compound.

SARS-CoV-2 Protease: Molecular modeling suggests that Ritonavir binding can induce significant conformational changes in the main protease (Mpro or 3CLpro) of SARS-CoV-2, leading to a tighter complex after an initial docking event. biorxiv.org

Molecular Dynamics Simulations and Docking Studies

Computational methods such as molecular docking and molecular dynamics (MD) simulations complement experimental data by providing a dynamic view of the binding process and allowing for the prediction of binding energies. nih.govbiorxiv.orgsemanticscholar.org

Molecular docking is used to predict the preferred orientation of a ligand when bound to a receptor, while MD simulations help refine these poses and calculate binding free energies. ni.ac.rszenodo.org These simulations have been widely applied to understand the interaction of Ritonavir with various viral proteases. researchgate.net

For instance, in silico studies investigating the interaction between Ritonavir and the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein predicted a significant binding affinity. bio-integration.org

Table 2: Predicted Binding Affinities of Ritonavir with Viral Protein Targets

Protein Target Method Predicted Binding Affinity (kcal/mol) Reference
SARS-CoV-2 Mpro MM/GBSA -14.93 researchgate.net
SARS-CoV-2 Spike Protein RBD Docking -8.9 bio-integration.org

Note: Different computational methods and scoring functions can result in varied affinity values. Direct comparison should be made with caution.

MD simulations allow for the decomposition of the total binding free energy into contributions from different types of interactions. Studies on Ritonavir and its analogs consistently show that binding is driven by a combination of forces. tandfonline.com

Van der Waals and Hydrogen Bonds: The primary energetic drivers for the binding of Ritonavir to its target proteases are van der Waals forces and hydrogen bonding. tandfonline.com

Hydrophobicity: Hydrophobic interactions also play a significant assistant role in stabilizing the complex. tandfonline.com

Water-Bridged Interactions: MD simulations have highlighted the stability of water-bridged interactions between the ligand and receptor, which can persist for a significant portion of the simulation time, indicating their importance for complex stability. ni.ac.rs

Structure-Activity Relationship (SAR) Derivations for Thiazole-Modified Analogs

The thiazole moieties of Ritonavir are known to be critical for its interaction with enzymes and are also thought to be sites of bioactivation. nih.gov Modifying these groups has been a key strategy in developing new analogs and understanding their inhibitory mechanisms. researchgate.net

SAR studies on thiazole-modified Ritonavir analogs have yielded several key insights:

Impact on CYP3A4 Inhibition: Modifications to the thiazole and isopropylthiazole side groups directly impact the binding affinity and inhibitory potency against CYP3A4. nih.gov Replacing a phenyl group with a smaller propyl group can alter the orientation within the active site and affect interactions with key residues like Ser119. nih.gov

Role in Viral Protease Inhibition: For SARS-CoV-2 main protease, SAR studies of thiazole-based derivatives have shown that the thiazole core can provide superior inhibition compared to other heterocyclic rings like oxazole. medchemexpress.com The interactions of the thiazole moiety with residues such as His41 through arene-arene stacking can be crucial for potent inhibition. nih.gov

Stereochemistry and Backbone Composition: The stereochemistry of the side groups and the composition of the inhibitor's backbone are critical. Even subtle changes can lead to different binding modes and affinities. nih.gov For example, a valine-to-serine substitution in an analog's backbone can shift its position in the active site to form new polar contacts. nih.gov

Table 3: Summary of SAR Findings for Thiazole-Modified Analogs

Modification Effect on Activity/Binding Target Enzyme Reference
Phenyl-to-propyl substitution Alters orientation, prevents H-bonding with Ser119 CYP3A4 nih.gov
Valine-to-serine substitution Shifts backbone to form new polar contacts CYP3A4 nih.gov
Thiazole core vs. Oxazole core Thiazole provided superior inhibition SARS-CoV-2 Mpro medchemexpress.com

Emerging Research Perspectives and Methodological Advancements

Integration of Multi-Omics Approaches for Comprehensive Metabolic Understanding

A holistic view of the metabolism of Desthiazolylmethyloxycarbonyl Ritonavir-d6 (B1140323) can be achieved by integrating various "omics" technologies. While metabolomics provides a direct snapshot of the metabolites formed, a multi-omics approach offers a more complete picture by elucidating the underlying molecular mechanisms.

Metabolomic studies on ritonavir (B1064) have successfully identified numerous metabolites, including novel glycine (B1666218) and N-acetylcysteine conjugates, as well as ring-opened products. nih.gov These investigations have highlighted several bioactivation pathways, which are often associated with sulfation and epoxidation. nih.gov For instance, metabolomic analysis of ritonavir in mice led to the identification of 26 metabolites, half of which were previously unknown. nih.gov Such studies provide a foundational layer for understanding the metabolic pathways that would also be relevant to its deuterated analogue, Desthiazolylmethyloxycarbonyl Ritonavir-d6.

The integration of proteomics and transcriptomics with metabolomics can further unravel the complex interactions governing drug metabolism. mdpi.com Proteomics can identify the specific enzymes, such as cytochrome P450 isoforms, responsible for the biotransformation of this compound. Transcriptomics, in turn, can reveal changes in gene expression of these enzymes in response to the drug, offering insights into potential induction or inhibition effects. By combining these data, researchers can build comprehensive models that link genetic variations to metabolic outcomes, ultimately paving the way for personalized medicine approaches. nih.govnih.gov The use of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, provides a systems-level understanding of disease pathogenesis and drug response. nih.govnih.gov

Table 1: Illustrative Multi-Omics Data Integration for Metabolic Profiling

Omics LayerInformation ProvidedRelevance to this compound
Metabolomics Identification and quantification of metabolites.Directly identifies the metabolic products of the deuterated compound.
Proteomics Identification and quantification of proteins.Identifies specific enzymes (e.g., CYPs) involved in its metabolism.
Transcriptomics Quantification of gene expression (mRNA).Reveals regulatory effects on the expression of metabolizing enzymes.
Genomics Analysis of genetic variations.Links genetic polymorphisms to inter-individual differences in metabolism.

Development of Novel Deuteration Strategies for Pharmaceutical Research

The synthesis of selectively deuterated compounds is a cornerstone of modern pharmaceutical research, driven by the potential for improved pharmacokinetic profiles. nih.govnih.gov Recent years have seen the development of innovative deuteration methods that offer greater efficiency, selectivity, and applicability to complex molecules.

Traditional deuteration methods often involve harsh conditions or the use of expensive reagents. However, newer strategies are emerging that overcome these limitations. For example, metal-free aromatic deuteration using photoexcitation in deuterated hexafluoroisopropanol (HFIP-d1) has been shown to achieve high selectivity at positions that are challenging to access with other methods. nih.govcitedrive.com This approach, which leverages the enhanced basicity of excited-state aromatics, is compatible with complex pharmaceutical molecules. nih.govcitedrive.com

For heterocyclic compounds, which are common motifs in many drugs including ritonavir, novel catalytic systems have been developed. A silver-catalyzed method allows for the site-selective deuteration of C–H bonds in five-membered aromatic heterocycles, such as thiazoles, using inexpensive deuterated methanol (B129727) (CH3OD). escholarship.org Furthermore, flow chemistry techniques are being employed for the catalytic deuteration of nitrogen-containing heterocycles, offering high selectivity and reproducibility while minimizing the drawbacks of conventional batch methods. nih.gov

The development of novel deuterated reagents is another significant area of advancement. For instance, dn-alkyl diphenylsulfonium salts, prepared from readily available D2O, serve as effective electrophilic alkylating reagents for introducing deuterated alkyl groups into complex drug skeletons. osaka-u.ac.jp These site-selective methods are critical for optimizing the metabolic stability of drugs by replacing hydrogen with deuterium (B1214612) at known metabolic "soft spots". nih.govosaka-u.ac.jprsc.orgresearchgate.net

Table 2: Comparison of Novel Deuteration Strategies

Deuteration StrategyKey FeaturesApplicability
Photo-excited Aromatic Deuteration Metal-free, high site-selectivity for aromatics. nih.govcitedrive.comComplex pharmaceutical molecules with aromatic rings.
Silver-Catalyzed Heterocycle Deuteration Site-selective for five-membered heterocycles. escholarship.orgDrugs containing thiazole (B1198619), imidazole, and similar rings.
Flow Chemistry Deuteration Highly selective, reproducible, efficient for heterocycles. nih.govNitrogen-containing heterocyclic compounds.
Novel Deuterated Reagents Use of breakthrough reagents for targeted deuteration. osaka-u.ac.jpIntroduction of deuterated alkyl groups into complex structures.

Computational Approaches for Predicting Isotope Effects and Metabolic Fate

Computational modeling has become an indispensable tool in drug discovery and development, offering the ability to predict various properties of molecules, including their metabolic fate and the magnitude of kinetic isotope effects (KIEs). nih.gov These predictions can help in prioritizing which deuterated analogues to synthesize and test, thereby saving time and resources.

Quantitative structure-activity relationship (QSAR) models are widely used to predict the metabolic properties of drug candidates. nih.gov These models correlate the structural features of molecules with their metabolic stability, inhibition of cytochrome P450 enzymes, and other parameters. nih.gov For deuterated compounds like this compound, QSAR models can be adapted to predict how deuteration at specific sites will alter metabolic pathways. In silico tools are also being developed to predict drug-drug interactions mediated by cytochrome P450 isoforms with high accuracy. nih.govmdpi.com

The prediction of KIEs is another important application of computational chemistry. The KIE is a sensitive probe of reaction mechanisms and can be used to anticipate the effect of deuteration on the rate of metabolic reactions. nih.gov Computational models can calculate KIEs for different metabolic pathways, helping to identify which positions on a molecule are most susceptible to metabolism and where deuteration would have the most significant impact. These predictions can guide the design of deuterated drugs with enhanced metabolic stability. nih.gov

Furthermore, in silico tools are available to predict the drug-likeness, pharmacokinetic properties, and toxicity of novel compounds. mdpi.com By applying these tools to this compound and its potential metabolites, researchers can gain early insights into its likely behavior in biological systems.

High-Throughput Screening Methodologies for Analog Characterization

High-throughput screening (HTS) is a key technology in modern drug discovery, enabling the rapid testing of large numbers of compounds for biological activity and other properties. nih.gov HTS methodologies are also crucial for the characterization of deuterated drug analogues like this compound.

HTS assays can be employed to assess the metabolic stability of deuterated compounds in a high-throughput manner. nih.gov These assays typically involve incubating the compound with liver microsomes or other metabolic systems and then quantifying the amount of parent compound remaining over time. The use of automated liquid handling systems and sensitive analytical techniques, such as ultra-performance liquid chromatography-mass spectrometry (UPLC-MS), allows for the rapid screening of many compounds. acs.orgnih.govresearchgate.netyoutube.com

UPLC-MS is particularly well-suited for the analysis of deuterated compounds, as it can separate the deuterated analogue from its non-deuterated counterpart and their respective metabolites. acs.orgnih.gov This allows for a detailed characterization of the metabolic profile and the determination of the kinetic isotope effect. High-resolution mass spectrometry (HRMS) in HTS workflows further enhances the capability to identify and quantify metabolites without the need for individual compound optimization. nih.gov

HTS can also be used to evaluate the biological activity of deuterated analogues. By screening a library of deuterated compounds against a specific biological target, researchers can identify analogues that retain the desired pharmacological activity while potentially having an improved pharmacokinetic profile. This integrated approach of HTS for both activity and metabolic stability is essential for the efficient discovery and development of new deuterated drugs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.